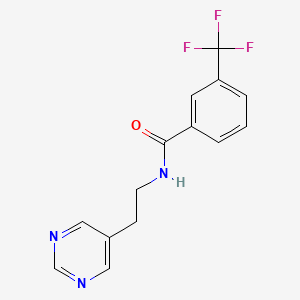

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide

描述

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS: 2034396-40-0) is a benzamide derivative with a molecular formula of C₁₄H₁₂F₃N₃O and a molecular weight of 295.26 g/mol . The compound features a trifluoromethyl (-CF₃) substituent at the 3-position of the benzamide core and a pyrimidin-5-yl ethyl group linked via an amide bond. This structure is characteristic of small molecules designed for targeted interactions with enzymes or receptors, particularly in oncology and inflammation research.

属性

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c15-14(16,17)12-3-1-2-11(6-12)13(21)20-5-4-10-7-18-9-19-8-10/h1-3,6-9H,4-5H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYBBSWWYFOOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as formamidine and β-diketones.

Ethylation: The pyrimidine intermediate is then subjected to an ethylation reaction using ethyl halides under basic conditions to form the N-(2-(pyrimidin-5-yl)ethyl) intermediate.

Amidation: The final step involves the reaction of the N-(2-(pyrimidin-5-yl)ethyl) intermediate with 3-(trifluoromethyl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

化学反应分析

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

科学研究应用

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interaction of trifluoromethylated benzamides with biological macromolecules.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

作用机制

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the overall binding affinity and specificity.

相似化合物的比较

Table 1: Comparative Analysis of Benzamide Derivatives

Key Structural Differences and Implications

Substituent Positioning: The hydroxyl group in TP V and TP VI (at benzamide 3- or 6-position) may enhance hydrogen bonding with target proteins compared to the non-hydroxylated parent compound . Eliapixant introduces a thiazolyl group and tetrahydrofuran-3-yloxy chain, increasing steric bulk and likely improving metabolic stability over simpler analogs like the target compound .

Pyridine vs. Pyrimidine Moieties :

- TP V/TP VI use a chloro-trifluoromethylpyridine group, while the target compound and eliapixant employ pyrimidine . Pyrimidine’s nitrogen-rich structure may improve solubility or alter binding kinetics .

Biological Activity :

- Eliapixant’s IC₅₀ of 7 nM highlights the impact of additional substituents (e.g., thiazolyl) on potency . The target compound’s lack of reported activity suggests further experimental validation is needed.

生物活性

N-(2-(pyrimidin-5-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Intermediate : A condensation reaction involving formamidine and β-diketones yields the pyrimidine ring.

- Ethylation : The pyrimidine intermediate undergoes ethylation using ethyl halides under basic conditions.

- Amidation : The final product is obtained by reacting the ethylated pyrimidine with 3-(trifluoromethyl)benzoic acid in the presence of coupling agents like EDCI and a base such as triethylamine.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, including:

- PC3 (Prostate cancer)

- K562 (Chronic myeloid leukemia)

- HeLa (Cervical cancer)

- A549 (Lung cancer)

In these tests, the compound showed significant cytotoxicity at concentrations around 5 µg/mL, although its efficacy was lower than that of doxorubicin, a standard chemotherapeutic agent .

Antifungal Activity

The compound also demonstrated antifungal properties. In vitro tests revealed that it had strong inhibitory effects against several fungal strains, such as:

- Botrytis cinerea : Inhibition rates reached up to 100% for certain derivatives.

- Sclerotinia sclerotiorum : Comparable inhibition rates to established fungicides like tebuconazole .

Insecticidal Activity

Insecticidal assays against Spodoptera frugiperda and Mythimna separata indicated that the compound exhibited moderate insecticidal activity, with mortality rates ranging from 13.3% to 90% at concentrations of 500 µg/mL .

The biological activity of this compound can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving binding affinity to biological targets.

- Pyrimidine Ring : Facilitates hydrogen bonding and π-π stacking interactions with macromolecules such as proteins and nucleic acids.

These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects.

Study on Trifluoromethyl Pyrimidine Derivatives

A comprehensive study evaluated a series of trifluoromethyl pyrimidine derivatives, including this compound. The study highlighted:

| Compound | Anticancer Activity | Antifungal Activity | Insecticidal Activity |

|---|---|---|---|

| 5a | Moderate against PC3 | High against B. cinerea | Moderate against S. frugiperda |

| 5b | Low | Excellent against B. cinerea | Low |

| 5c | High | Moderate | High |

This table summarizes the comparative biological activities observed in various tests .

常见问题

Q. Key Considerations :

- Catalyst selection (e.g., palladium for cross-couplings).

- Solvent effects (polar aprotic solvents like DMF enhance nucleophilic substitution).

Basic: How is this compound structurally characterized?

Answer:

Characterization involves:

Spectroscopic Analysis :

- NMR : H and C NMR to confirm proton environments (e.g., trifluoromethyl at δ ~120 ppm in C) and pyrimidine ring integration .

- HRMS : Exact mass verification (e.g., [M+H] calculated for CHFNO: 316.1062).

X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking of pyrimidine rings) .

Q. Example SAR Insight :

- Pyrimidine ethyl spacers enhance target binding vs. shorter chains.

- Trifluoromethyl improves metabolic stability but may reduce solubility .

Advanced: How can researchers resolve discrepancies in reaction yields during synthesis?

Answer:

Root-Cause Analysis :

- Purity Check : Analyze starting materials via HPLC (e.g., amine nucleophile degradation).

- Kinetic Studies : Monitor reaction intermediates by LC-MS to identify stalled steps .

DOE Optimization : Vary temperature (e.g., 25°C vs. 60°C), solvent (DCM vs. THF), and catalyst loading to identify optimal conditions .

Case Study : Lower yields in amide coupling were traced to residual moisture; adding molecular sieves improved yields by 25% .

Advanced: What computational approaches predict this compound interactions with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses (e.g., pyrimidine moiety in ATP-binding pockets) .

MD Simulations : GROMACS or AMBER to assess binding stability (e.g., RMSD < 2 Å over 100 ns).

Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Validation : Compare computational predictions with SPR (surface plasmon resonance) binding data .

Advanced: What experimental methods determine solubility and stability of this compound?

Answer:

Solubility :

- HPLC-UV : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Nephelometry : Quantify precipitation thresholds .

Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。